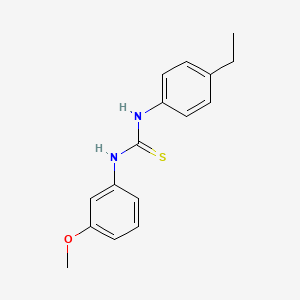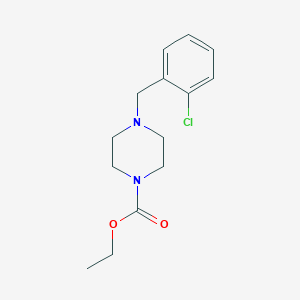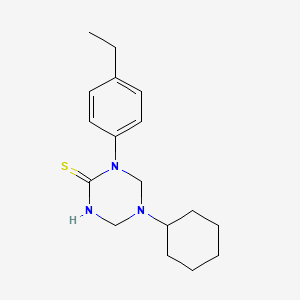
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BMA-10 and is known for its ability to bind to certain receptors in the brain, which can have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BMA-10 involves its binding to the sigma-1 receptor in the brain. This binding can have a range of effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. These effects can have a range of biochemical and physiological effects, including the regulation of pain perception, mood, and cognitive function.
Biochemical and Physiological Effects:
BMA-10 has been shown to have a range of biochemical and physiological effects. It has been shown to regulate pain perception, reduce anxiety and depression, and improve cognitive function. BMA-10 has also been shown to have potential therapeutic effects for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMA-10 for lab experiments is its well-established synthesis method, which allows for the production of high-quality BMA-10 for research purposes. BMA-10 has also been extensively studied, which means that there is a wealth of information available on its potential uses and effects. However, one limitation of BMA-10 is that its effects can be complex and may vary depending on the specific conditions and experimental setup.
Direcciones Futuras
There are a range of future directions for research on BMA-10. One potential area of research is the development of more selective sigma-1 receptor ligands that can target specific subtypes of the receptor. Another area of research is the investigation of the potential therapeutic effects of BMA-10 for a range of conditions, including neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of BMA-10 and its potential effects on different physiological processes.
Métodos De Síntesis
The synthesis of BMA-10 involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with potassium carbonate, followed by the reaction of the resulting compound with 4-methylbenzylamine. The final step involves the reaction of the intermediate product with acetic anhydride to produce BMA-10. This synthesis method has been well-established in the literature and has been used in numerous studies to produce BMA-10 for research purposes.
Aplicaciones Científicas De Investigación
BMA-10 has been studied extensively for its potential use in scientific research. It has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, mood regulation, and cognitive function. BMA-10 has also been shown to have potential therapeutic effects for a range of conditions, including depression, anxiety, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-6-14(7-4-12)10-19-17(20)11-21-16-8-5-13(2)9-15(16)18/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXODSXDNOYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5798363.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)


![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)
